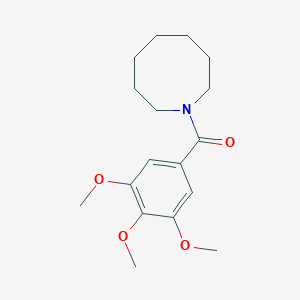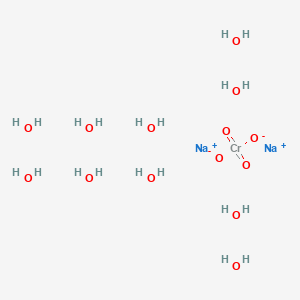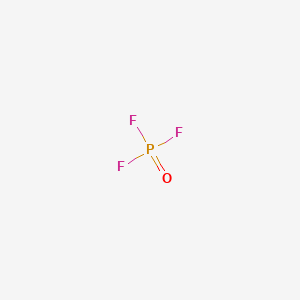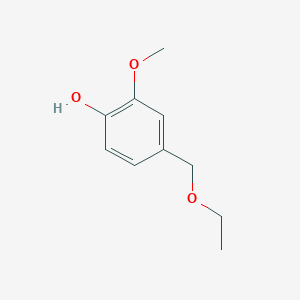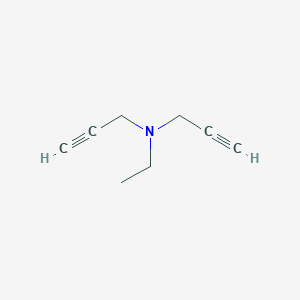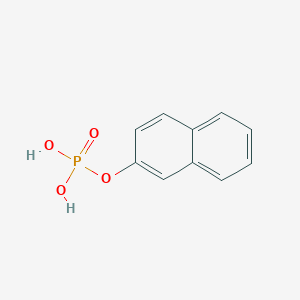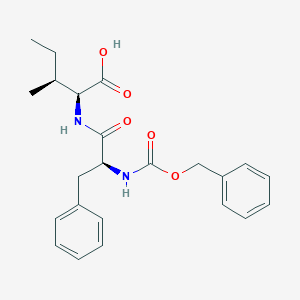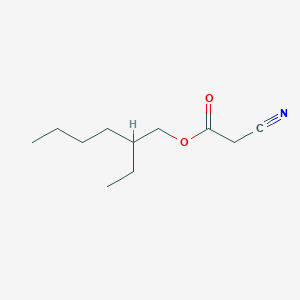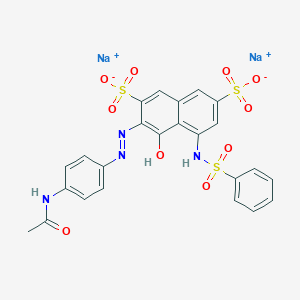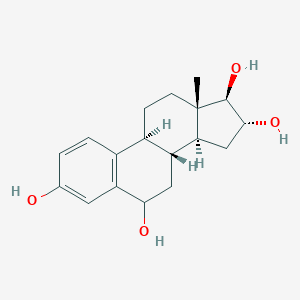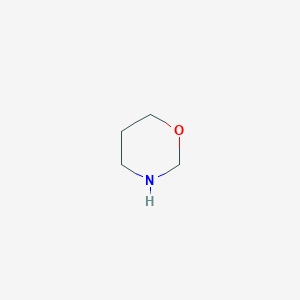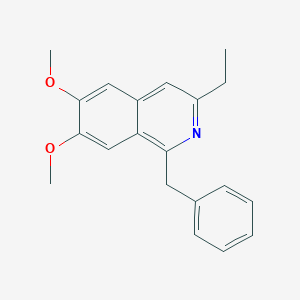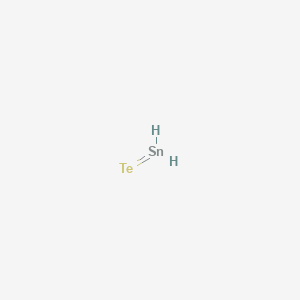
Teluroestannano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellanylidenestannane, also known as Tin (II) Telluride, is a chemical compound with the molecular formula SnTe. It is a grey solid with a melting point of 780°C and a molecular weight of 246.310. This compound is known for its unique properties and applications in various fields, including semiconductors and thermoelectric materials .
Aplicaciones Científicas De Investigación
Tellanylidenestannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tin and tellurium compounds.
Biology: Research has explored its potential biological effects and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tellanylidenestannane can be synthesized through several methods. One common approach involves the direct reaction of tin and tellurium at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile components. The reaction conditions include heating the mixture to temperatures around 780°C until the reaction is complete .
Industrial Production Methods
In industrial settings, Tellanylidenestannane is produced in bulk quantities using similar high-temperature synthesis methods. The compound is often packaged in glass ampules, bottles, or metal ampules to ensure its stability and purity during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Tellanylidenestannane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: Tellanylidenestannane can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction of Tellanylidenestannane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of tellurium with other elements or groups. These reactions often require specific catalysts and controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides and tellurium oxides, while reduction can produce elemental tin and tellurium .
Mecanismo De Acción
The mechanism by which Tellanylidenestannane exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but its potential as an anticancer agent suggests it may interfere with cellular proliferation and survival pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tin (II) Oxide (SnO): Similar in structure but lacks the tellurium component.
Tin (IV) Telluride (SnTe2): Contains a higher oxidation state of tin and additional tellurium atoms.
Lead Telluride (PbTe): Another telluride compound with similar thermoelectric properties.
Uniqueness
Tellanylidenestannane is unique due to its specific combination of tin and tellurium, which imparts distinct electronic and thermoelectric properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
12040-02-7 |
|---|---|
Fórmula molecular |
SnTe |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
tellanylidenetin |
InChI |
InChI=1S/Sn.Te |
Clave InChI |
WYUZTTNXJUJWQQ-UHFFFAOYSA-N |
SMILES |
[SnH2]=[Te] |
SMILES canónico |
[Sn]=[Te] |
| 12040-02-7 | |
Descripción física |
Grey odorless crystalline solid; [MSDSonline] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
